molecular formula C31H28N4O5 B11436397 4-{[1-({[(Furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL]methyl}-N-[(4-methylphenyl)methyl]benzamide

4-{[1-({[(Furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL]methyl}-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B11436397
M. Wt: 536.6 g/mol
InChI Key: DWNQDEMQPOKHRN-UHFFFAOYSA-N
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Description

4-{[1-({[(Furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL]methyl}-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound that features a furan ring, a quinazolinone core, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-({[(Furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL]methyl}-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps:

    Formation of the Furan-2-YL Methyl Carbamoyl Intermediate: This step involves the reaction of furan-2-carboxaldehyde with methylamine to form the furan-2-yl methyl carbamoyl intermediate.

    Synthesis of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Coupling Reactions: The furan-2-yl methyl carbamoyl intermediate is then coupled with the quinazolinone core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Coupling with Benzamide: The final step involves coupling the intermediate with 4-methylbenzylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinone derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly at the para position of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinazolinone derivatives.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[1-({[(Furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL]methyl}-N-[(4-methylphenyl)methyl]benzamide would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and quinazolinone core could play key roles in binding to these targets, while the benzamide moiety may enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-({[(Furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL]methyl}-N-[(4-methoxyphenyl)methyl]benzamide
  • 4-{[1-({[(Furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL]methyl}-N-[(4-chlorophenyl)methyl]benzamide

Uniqueness

The uniqueness of 4-{[1-({[(Furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL]methyl}-N-[(4-methylphenyl)methyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H28N4O5

Molecular Weight

536.6 g/mol

IUPAC Name

4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C31H28N4O5/c1-21-8-10-22(11-9-21)17-33-29(37)24-14-12-23(13-15-24)19-35-30(38)26-6-2-3-7-27(26)34(31(35)39)20-28(36)32-18-25-5-4-16-40-25/h2-16H,17-20H2,1H3,(H,32,36)(H,33,37)

InChI Key

DWNQDEMQPOKHRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CO5

Origin of Product

United States

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